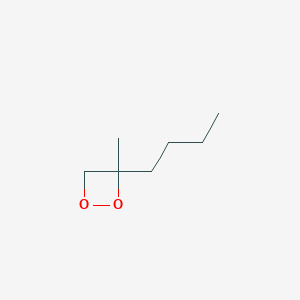

3-Butyl-3-methyl-1,2-dioxetane

Description

Historical Context of 1,2-Dioxetane (B1211799) Research

The journey into the world of 1,2-dioxetanes began with the postulation of their existence as transient intermediates in chemiluminescent reactions. While the concept of such high-energy molecules was intriguing, their inherent instability posed a significant challenge to their isolation and characterization. A pivotal moment in this field occurred in 1969 when Kopecky and Mumford reported the first synthesis of a stable derivative, 3,3,4-trimethyl-1,2-dioxetane. biosynth.comscielo.brgoogle.com This breakthrough was achieved through the base-catalyzed cyclization of a β-bromohydroperoxide at low temperatures. google.com The isolated compound, a yellow solution in benzene (B151609), decomposed upon gentle heating, emitting a faint blue light and yielding the expected carbonyl cleavage products, acetone (B3395972) and acetaldehyde. biosynth.comscielo.brwikipedia.org This seminal work provided concrete evidence for the existence of 1,2-dioxetanes and opened the door for further exploration of this fascinating class of compounds. Shortly after, in 1972, the first 1,2-dioxetanone, 3-tert-butyl-1,2-dioxetanone, was synthesized, further expanding the scope of research in this area. biosynth.comscielo.brscielo.br

1,2-Dioxetanes as High-Energy Intermediates in Organic Chemistry

1,2-dioxetanes are recognized as crucial high-energy intermediates in a variety of chemical and biological processes, most notably in chemiluminescence and bioluminescence. nih.govresearchgate.netacs.orgnih.govdiva-portal.org Their high energy content stems from the strained four-membered ring and the weak oxygen-oxygen bond. biosynth.comscielo.br The thermal decomposition of a 1,2-dioxetane is an exothermic process that releases enough energy to generate one of the resulting carbonyl fragments in an electronically excited state. researchgate.netresearchgate.net This process, often referred to as "photochemistry without light," allows for the study of excited state reactions without the need for external irradiation. dtic.milresearchgate.net

The mechanism of decomposition has been a subject of extensive study, with proposed pathways including a stepwise diradical mechanism and a concerted pericyclic reaction. biosynth.com The efficiency of generating excited states, particularly triplet states, can be remarkably high for certain substituted dioxetanes. scielo.brnih.gov This unique ability to chemically generate excited states has made 1,2-dioxetanes invaluable tools for probing photochemical mechanisms and for the development of sensitive analytical methods. google.comdtic.mil

Research Significance and Broader Context of 1,2-Dioxetane Chemistry

The significance of 1,2-dioxetane chemistry extends far beyond fundamental mechanistic studies. The ability to trigger the decomposition of stabilized 1,2-dioxetanes has led to the development of highly sensitive chemiluminescent probes for a wide range of analytical applications. nih.govrsc.org These probes are designed with a "trigger" group that, upon enzymatic or chemical cleavage, initiates the decomposition of the dioxetane and subsequent light emission. google.comrsc.org This principle has been successfully applied in clinical diagnostics, immunoassays, and DNA probe assays, where the high sensitivity of light detection allows for the quantification of minute amounts of biological analytes. wikipedia.orggoogle.com

Furthermore, the study of 1,2-dioxetanes has provided profound insights into the mechanisms of bioluminescence, such as that observed in fireflies. wikipedia.orgacs.org The core chemical transformation in many bioluminescent organisms involves the decomposition of a 1,2-dioxetane or a related intermediate. wikipedia.org The ongoing research in this field continues to focus on designing novel dioxetane structures with tailored properties, such as enhanced stability, higher quantum yields of light emission, and specific triggering mechanisms for advanced applications in bioimaging and diagnostics. nih.govrsc.org

Chemical and Physical Properties of 3-Butyl-3-methyl-1,2-dioxetane

This section details the known chemical and physical characteristics of this compound.

| Property | Value |

| Chemical Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| Appearance | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Solubility | Soluble in organic solvents such as benzene and pentane. wikipedia.orgiupac.org |

Synthesis of this compound

The primary method for the synthesis of this compound involves the reaction of the corresponding alkene with singlet oxygen.

Reaction of 3-Methyl-2-heptene with Singlet Oxygen

The synthesis of this compound can be achieved through the photosensitized oxygenation of 3-methyl-2-heptene. This reaction is typically carried out at low temperatures in a suitable organic solvent, such as methylene (B1212753) chloride, in the presence of a photosensitizer. google.com The photosensitizer, upon irradiation with light, generates singlet oxygen (¹O₂), which then reacts with the electron-rich double bond of the alkene in a [2+2] cycloaddition reaction to form the 1,2-dioxetane ring.

Other Potential Synthetic Routes

While the reaction with singlet oxygen is the most direct method, other general strategies for synthesizing 1,2-dioxetanes could potentially be applied. One such method involves the base-catalyzed cyclization of a corresponding β-halohydroperoxide. google.comresearchgate.netcdnsciencepub.com This approach, first demonstrated by Kopecky and Mumford, requires the synthesis of the appropriate β-halohydroperoxide precursor from the alkene. google.com Another potential route involves the reaction of the corresponding enol ether with singlet oxygen.

Decomposition of this compound

The decomposition of this compound can be initiated either thermally or photochemically, leading to the formation of carbonyl products, with one being in an electronically excited state.

Thermal Decomposition

When heated, this compound undergoes thermal decomposition to yield 2-butanone (B6335102) and 2-hexanone (B1666271). A significant feature of this decomposition is the generation of one of these ketones in an electronically excited state. The activation energy for the thermal decomposition of similar 3-methyl-3-alkyl-1,2-dioxetanes is approximately 100 kJ mol⁻¹. arkat-usa.org The decomposition is believed to proceed through a mechanism that involves the cleavage of the weak O-O bond as the rate-determining step. researchgate.net

Formation of Excited-State Ketones

The thermal decomposition of this compound is notable for its ability to produce both singlet and triplet excited states of the resulting ketones. Studies on analogous dioxetanes, such as 3,4-dimethyl-3,4-di-n-butyl-1,2-dioxetane, have shown that a percentage of the decomposition products are formed in their excited states. iupac.org The distribution between singlet and triplet excited states is a key characteristic of the decomposition process and can be influenced by the substituents on the dioxetane ring.

Influence of Solvents

The rate of thermal decomposition of simple alkyl-substituted dioxetanes generally shows little dependence on the solvent polarity. dtic.mil This observation is consistent with a decomposition mechanism that does not involve significant charge separation in the transition state.

Photochemical Decomposition

Irradiation of this compound with light of an appropriate wavelength can also induce its decomposition. iupac.org Similar to thermal decomposition, this process results in the formation of 2-butanone and 2-hexanone.

Excitation and Quantum Yields

Photochemical decomposition also leads to the formation of excited-state ketones. The quantum yield for the formation of these excited products can be determined experimentally. For a related compound, 3,4-dimethyl-3,4-di-n-butyl-1,2-dioxetane, direct photolysis yielded approximately 4% singlet and 2.2% triplet 2-hexanone. iupac.org

Chemiluminescence of this compound

The decomposition of this compound is accompanied by the emission of light, a phenomenon known as chemiluminescence.

Efficiency of Light Emission

The chemiluminescence quantum yield, which is the fraction of reacting molecules that produce a photon, is a critical parameter for evaluating the efficiency of light emission. For simple alkyl-substituted dioxetanes like this compound, the direct chemiluminescence efficiency is generally low. google.com This is primarily because the decomposition preferentially forms triplet excited states, which have low phosphorescence quantum yields in solution. nih.gov The presence of bulky substituents can, in some cases, increase the quantum yield of excited state formation. nih.gov

Nature of the Emitted Light

The light emitted during the decomposition of this compound originates from the relaxation of the electronically excited ketone product to its ground state. The color of the emitted light corresponds to the energy gap between the excited state and the ground state of the emitting species. For simple ketones, this emission is typically in the blue region of the visible spectrum. biosynth.comwikipedia.org The emission spectrum can be enhanced and shifted by the addition of fluorescent energy acceptors. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

86954-70-3 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

3-butyl-3-methyldioxetane |

InChI |

InChI=1S/C7H14O2/c1-3-4-5-7(2)6-8-9-7/h3-6H2,1-2H3 |

InChI Key |

ZUPBPGWNCMSUSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(COO1)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dioxetanes

Established Synthetic Routes to 1,2-Dioxetanes

Two classical methods have been pivotal in the development of 1,2-dioxetane (B1211799) chemistry: the intramolecular cyclization of β-hydroperoxides and the [2+2] cycloaddition of singlet oxygen to electron-rich alkenes. thieme-connect.de

Intramolecular Cyclization of Hydroperoxides (Kopecky Method)

The first synthesis of a stable 1,2-dioxetane was achieved by Kopecky and Mumford in 1969 through the base-catalyzed cyclization of a β-bromohydroperoxide. google.comgoogle.combiosynth.com This method, often referred to as the Kopecky method, involves the dehydrohalogenation of a β-halohydroperoxide to induce an intramolecular nucleophilic substitution, forming the 1,2-dioxetane ring. google.comcdnsciencepub.com

For instance, 3,3,4-trimethyl-1,2-dioxetane was synthesized from its corresponding β-bromohydroperoxide. google.com This approach has been utilized to prepare various alkyl- and aryl-substituted 1,2-dioxetanes. google.com The reaction is typically carried out at low temperatures to prevent the premature decomposition of the thermally labile dioxetane product. thieme-connect.de

A variation of this method involves the use of silver ion to facilitate the cyclization of β-halo- or iodohydroperoxides, which has been used to produce dioxetanes in moderate yields. cdnsciencepub.com However, a significant limitation of the Kopecky method is its inapplicability to the synthesis of dioxetanes derived from electron-rich alkenes like vinyl ethers, vinyl sulfides, and enamines. google.com

Table 1: Examples of 1,2-Dioxetanes Synthesized via the Kopecky Method

| Precursor | Product | Yield (%) | Reference |

| 3-Bromo-2-methyl-2-butyl hydroperoxide | 3,3,4-Trimethyl-1,2-dioxetane | Not specified | google.com |

| β-Iodohydroperoxide of 1,2-dimethylcyclohexene | 3,4-Dimethyl-3,4-butano-1,2-dioxetane | 20-30 | cdnsciencepub.com |

| β-Iodohydroperoxide of Δ⁹,¹⁰-octalin | 3,4:3',4'-Dibutano-1,2-dioxetane | 20-30 | cdnsciencepub.com |

[2+2] Cycloaddition of Singlet Oxygen to Electron-Rich Alkenes

A widely employed and versatile method for the synthesis of 1,2-dioxetanes is the [2+2] cycloaddition of singlet oxygen (¹O₂) to electron-rich alkenes. thieme-connect.dersc.org This photochemical reaction, often conducted in the presence of a photosensitizer, can produce 1,2-dioxetanes in high yields. google.com The reaction is particularly effective for alkenes that lack allylic hydrogens, which could otherwise lead to the competing ene reaction. rsc.org

The mechanism of this cycloaddition has been a subject of extensive study, with concerted, stepwise (via zwitterions or biradicals), and perepoxide intermediate pathways being proposed. rsc.org The choice of solvent and sensitizer (B1316253) can influence the reaction outcome. For example, the photooxygenation of dienes can sometimes lead to [4+2] cycloaddition products (endoperoxides) in addition to the desired [2+2] adducts. thieme-connect.de

This method has proven to be of significant synthetic utility for preparing a large number of 1,2-dioxetane derivatives, including those that are inaccessible via the Kopecky method. thieme-connect.degoogle.com

Table 2: Examples of 1,2-Dioxetanes from [2+2] Cycloaddition

| Alkene | Dioxetane | Conditions | Reference |

| Electron-rich alkenes | Various 1,2-dioxetanes | Photosensitized ¹O₂ | thieme-connect.de |

| Adamantylideneadamantane | Dispiro(adamantane-2,3'- thieme-connect.deacs.orgdioxetane-4',2''-adamantane) | ¹O₂, room temperature | semanticscholar.org |

| Dihydropyrroles | Hydroxyaryl-substituted bicyclic dioxetanes | Singlet oxygenation | nih.gov |

Contemporary Synthetic Strategies for Functionalized 1,2-Dioxetanes

Modern synthetic efforts have focused on the preparation of 1,2-dioxetanes with specific functionalities to tune their stability, decomposition kinetics, and chemiluminescent properties for various applications, particularly in bioanalysis. acs.orgx-mol.com

Synthesis of Aryl-Substituted Dioxetanes

The introduction of aryl substituents, especially those bearing electron-donating groups, can significantly influence the stability and decomposition mechanism of 1,2-dioxetanes. google.comnih.gov Stable aryl-substituted 1,2-dioxetanes containing a triggerable group on the aryl ring have been developed for use in chemiluminescent assays. google.com The synthesis of these compounds often relies on the [2+2] cycloaddition of singlet oxygen to the corresponding aryl-substituted enol ethers. biosynth.com

For example, hydroxyaryl-substituted dioxetanes fused with a pyrrolidine (B122466) ring have been synthesized through the singlet oxygenation of dihydropyrroles. nih.gov These compounds exhibit high thermal stability. nih.gov Another approach involves the cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)-mediated oxidation of mono-aryl-substituted methylenecyclobutanes to yield spirocyclobutyl-1,2-dioxetanes. tandfonline.com

Synthesis of Spiro-Adamantyl Dioxetanes

The incorporation of a spiro-adamantyl group is a key strategy for enhancing the thermal stability of 1,2-dioxetanes. semanticscholar.org The first dioxetane that was completely stable at room temperature, bis-adamantylideneoxetane, was synthesized via a [2+2] cycloaddition of singlet oxygen with adamantylidene adamantine. semanticscholar.org This breakthrough paved the way for the development of a wide range of stable spiroadamantyl-substituted dioxetanes. semanticscholar.org

These highly stable dioxetanes are often synthesized by the photooxygenation of adamantylidene-substituted alkenes. semanticscholar.org The steric bulk of the adamantyl group shields the peroxide bond, contributing to the increased stability. More recent research has explored replacing the spiro-adamantyl group with other spirocyclic systems, such as cyclobutyl rings, to modulate the chemiexcitation rate through the release of spirostrain. nih.govescholarship.org

Table 3: Comparison of Adamantyl vs. Cyclobutyl Spiro-Dioxetanes

| Spiro Group | Relative Chemiluminescence Rate | Relative Stability | Reference |

| Adamantyl | 1x | High | nih.gov |

| Cyclobutyl | 106x faster | Lower | nih.gov |

Synthesis of Acridine-Containing 1,2-Dioxetanes

Acridine-containing 1,2-dioxetanes have emerged as promising thermochemiluminescent labels for ultrasensitive bioassays. acs.orgx-mol.comsigmaaldrich.com These compounds are typically synthesized through the [2+2] cycloaddition of singlet oxygen to an acridinylidene-substituted alkene. acs.org The resulting dispirodioxetanes decompose at relatively low temperatures (below 100 °C) to produce an excited acridone (B373769) derivative, which is responsible for the light emission. acs.orgacs.org

The synthesis and properties of these dioxetanes are influenced by the substitution pattern on the acridine (B1665455) ring. acs.orgnih.gov For instance, the introduction of methyl groups can affect the rate of the cycloaddition reaction and the photophysical properties of the resulting dioxetane. acs.orgnih.gov These acridine-based dioxetanes have been incorporated into organically modified silica (B1680970) nanoparticles (ORMOSIL NPs) to create highly sensitive detection reagents for immunoassays. x-mol.com

Considerations for the Synthesis of 3-Butyl-3-methyl-1,2-Dioxetane Precursors

The synthesis of asymmetrically substituted dioxetanes, such as this compound, requires careful consideration of the precursor alkene's structure and the reaction conditions. The stability and reactivity of the dioxetane are influenced by the nature of the substituents on the ring. arkat-usa.org For instance, the presence of bulky groups, like a t-butyl group, can enhance the thermal stability of the dioxetane. arkat-usa.org The precursor for this compound is a specifically substituted enol ether, which undergoes oxygenation to form the desired four-membered ring.

The synthesis of this compound begins with the preparation of its alkene precursor, an enol ether. Enol ethers are a class of electron-rich olefins and can be synthesized through various established organic chemistry methods. google.com One common method involves the O-alkylation of a ketone enolate. google.com For the target dioxetane, the precursor would be a silyl (B83357) enol ether derived from 2-hexanone (B1666271), which possesses the required butyl and methyl groups.

Once the enol ether precursor is obtained, it is subjected to an oxygenation reaction. The method of choice is a photosensitized oxygenation, which generates singlet oxygen (¹O₂). sci-hub.seresearchgate.net In this reaction, a photosensitizer (e.g., Methylene (B1212753) Blue) absorbs light and transfers the energy to ground-state triplet oxygen (³O₂), converting it to the highly reactive singlet state. researchgate.net Singlet oxygen then reacts with the electron-rich double bond of the enol ether in a [2+2] cycloaddition to form the 1,2-dioxetane ring. semanticscholar.orgthieme-connect.de

The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) in a suitable organic solvent, such as dichloromethane, to ensure the stability of the resulting dioxetane. thieme-connect.decdnsciencepub.com The choice of solvent can also influence the reaction, with polar solvents sometimes favoring the dioxetane formation pathway over other potential side reactions, such as the ene reaction. sci-hub.se

Table 1: Representative Conditions for Photooxygenation of Enol Ethers

| Precursor Type | Sensitizer | Solvent | Temperature (°C) | Product | Reference |

|---|---|---|---|---|---|

| Silyl Enol Ether | Methylene Blue | Dichloromethane | -20 | 1,2-Dioxetane | researchgate.net |

| Cyclic Enol Ether | Rose Bengal | Acetone (B3395972) | -78 | 1,2-Dioxetane | sci-hub.se |

| Diethoxyethylene | Polymer-bound Sensitizer | Dichloromethane | -70 | 1,2-Dioxetane | acs.org |

This table provides illustrative examples of reaction conditions and is not specific to this compound, for which specific experimental data is not publicly available.

A significant challenge in the synthesis of asymmetrically substituted dioxetanes like this compound is the control of stereochemistry. When an alkene with different substituents on one of the sp² carbons reacts with singlet oxygen, a new stereocenter is formed at that carbon in the resulting dioxetane. In the case of the precursor to this compound, the carbon atom is already a stereocenter if the enol ether is chiral.

The [2+2] cycloaddition of singlet oxygen to an alkene is generally considered to be a concerted and stereospecific process. acs.org This means that the stereochemistry of the starting alkene dictates the stereochemistry of the product. For example, the photooxygenation of cis- and trans-diethoxyethylenes yields the corresponding cis- and trans-1,2-dioxetanes, respectively. acs.org

However, achieving facial selectivity—the preferential attack of singlet oxygen on one of the two faces of the double bond—is a complex issue. The direction of approach of the singlet oxygen can be influenced by steric hindrance from the substituents on the enol ether. Bulky groups can shield one face of the molecule, directing the incoming oxygen to the less hindered face. acs.org The stereochemical outcome can also be dependent on factors such as the solvent and reaction temperature. acs.org While methods for stereocontrolled synthesis of other cyclic systems are well-developed, achieving high levels of stereochemical control in alkyl-substituted dioxetane synthesis remains a specialized area of research. rsc.org For many simple alkyl-substituted dioxetanes, the reaction may proceed with little to no stereoselectivity, yielding a mixture of diastereomers.

Mechanistic Investigations of 1,2 Dioxetane Thermal Decomposition

Fundamental Mechanisms of 1,2-Dioxetane (B1211799) Thermal Scission

The thermal decomposition of 1,2-dioxetanes is not a simple, one-step process. rsc.org It is generally understood to proceed through a two-step biradical mechanism. rsc.orgscholarsresearchlibrary.com This involves the initial cleavage of the weakest bond in the ring, followed by the rupture of a second bond to yield two carbonyl fragments. scholarsresearchlibrary.comresearchgate.net Alternative mechanisms, such as a concerted process where the O-O and C-C bonds break simultaneously, have also been considered. rsc.orgdtic.mil

O–O Bond Cleavage as the Initial and Rate-Limiting Step

Theoretical and experimental studies on a series of 3-methyl-3-alkyl-1,2-dioxetanes provide insight into the stability of these compounds. The free activation energy for 3-methyl-3-n-butyl-1,2-dioxetane is approximately 100 kJ mol⁻¹. arkat-usa.org

Table 1: Activation Parameters for the Thermal Decomposition of Selected 3-Alkyl-3-methyl-1,2-dioxetanes

| Compound | Activation Energy (Ea, kcal/mol) | ΔS‡ (e.u.) | Free Activation Energy (ΔG‡, kJ mol⁻¹) |

|---|---|---|---|

| 3,3-Dimethyl-1,2-dioxetane | 23.0 | - | ~100 |

| 3-Methyl-3-ethyl-1,2-dioxetane | - | - | ~100 |

| 3-Methyl-3-n-propyl-1,2-dioxetane | - | - | ~100 |

| 3-Methyl-3-n-butyl-1,2-dioxetane | - | - | ~100 |

| 3-Methyl-3-isopropyl-1,2-dioxetane | - | - | 102 |

Data sourced from multiple studies. acs.orgarkat-usa.orgcdnsciencepub.com

Subsequent C–C Bond Cleavage Pathways

Following the initial, rate-determining O–O bond cleavage, the resulting biradical intermediate undergoes a rapid C–C bond cleavage. researchgate.netresearchgate.netnih.gov This second step leads to the final decomposition products: two carbonyl molecules. scholarsresearchlibrary.comresearchgate.net Theoretical calculations suggest that the transition state for the C–C bond rupture is quite shallow on the ground state potential energy surface, and the cleavage primarily occurs along the lowest-lying excited state surfaces. rsc.org The entire process, from the initial O–O scission to the final C–C fragmentation, results in the formation of the product carbonyls, one of which can be in an electronically excited state, leading to the phenomenon of chemiluminescence. researchgate.net

Biradical Intermediates and Non-Adiabatic Pathways in Dioxetane Decomposition

The existence of a biradical intermediate is a cornerstone of the accepted mechanism for 1,2-dioxetane thermolysis. This transient species plays a crucial role in dictating the electronic states of the final products.

Formation and Characterization of Diradical Intermediates

The cleavage of the O–O bond generates a 1,4-dioxy biradical intermediate. scholarsresearchlibrary.comdtic.mil While some studies describe this intermediate as very short-lived, scholarsresearchlibrary.comdtic.mil others suggest it is a relatively long-lived species. researchgate.netdiva-portal.org This extended lifetime is significant as it allows time for the system to explore different electronic state surfaces. diva-portal.org The formation of the biradical results from the homolytic cleavage of the peroxide bond. nih.gov Computational studies using Density Functional Theory (DFT) have been employed to characterize this triplet biradical intermediate. biogecko.co.nz

Biradical Region and Electronic State Degeneracy (S₀, S₁, T₁)

Once the O–O bond is broken, the system enters a "biradical region" on the potential energy surface. rsc.orgresearchgate.net A key feature of this region is the near-degeneracy of multiple electronic states. researchgate.netdiva-portal.org Specifically, the ground state (S₀), the first singlet excited state (S₁), and the first triplet excited state (T₁) lie very close in energy. rsc.org It has been described that in this region, at least four singlet and four triplet states are nearly degenerate. rsc.orgresearchgate.net This degeneracy is critical for the phenomenon of chemiluminescence, as it allows for non-adiabatic transitions from the ground state surface to excited state surfaces (S₁ and T₁), ultimately leading to the formation of an excited carbonyl product. rsc.orgdiva-portal.org

Substituent Effects on 1,2-Dioxetane Decomposition Kinetics and Mechanism

The substituents on the 1,2-dioxetane ring play a crucial role in determining the molecule's thermal stability and the specific pathway of its decomposition. acs.org The two primary mechanisms considered for the thermolysis of simple dioxetanes are a stepwise biradical mechanism and a concerted mechanism. dtic.mil For most alkyl- and aryl-substituted dioxetanes, experimental evidence and theoretical studies support a stepwise, biradical mechanism where the initial, rate-determining step is the cleavage of the O-O bond to form a 1,4-dioxy biradical intermediate. scholarsresearchlibrary.comacs.orgresearchgate.net This intermediate then rapidly cleaves the C-C bond to yield two carbonyl fragments.

Conversely, a concerted mechanism, where the O-O and C-C bonds break simultaneously, is thought to be favored in more stable, highly substituted dioxetanes. arkat-usa.org The nature of the substituent, whether it exerts steric or electronic effects, dictates the transition state structure and the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) for the decomposition. acs.orgacs.org Furthermore, substituents with low oxidation potentials, such as certain aminoaryl groups, can induce a completely different pathway known as Chemically Initiated Electron Exchange Luminescence (CIEEL), which proceeds via an intramolecular electron transfer. dtic.milbgsu.edu

Steric Effects of Alkyl Substitution

The size and branching of alkyl substituents on the 1,2-dioxetane ring significantly influence its thermal stability primarily through steric effects. Generally, increasing the steric bulk of the alkyl groups leads to an increase in the activation energy (Ea or ΔH‡) for thermal decomposition, thus enhancing the dioxetane's stability. lookchem.com This stabilization is attributed to greater steric hindrance in the transition state of the O-O bond cleavage. acs.org

Studies on a series of 3-methyl-3-alkyl-1,2-dioxetanes have shown that replacing the second methyl group of 3,3-dimethyl-1,2-dioxetane with linear alkyl chains like ethyl, n-propyl, and n-butyl results in only minor changes to the activation parameters. acs.orgarkat-usa.org However, the introduction of branched alkyl groups, which are sterically more demanding, leads to a noticeable increase in the activation energy. For example, 3-methyl-3-isopropyl-1,2-dioxetane and 3-methyl-3-tert-butyl-1,2-dioxetane exhibit higher activation energies compared to their linear counterparts. acs.orgarkat-usa.org This trend supports the biradical decomposition mechanism, where increased steric interactions must be overcome during the initial O-O bond stretching. acs.orgresearchgate.net

A considerable increase in thermal stability is observed for derivatives with multiple bulky substituents, such as 3,3-di-isopropyl-1,2-dioxetane and the highly stable adamantylideneadamantane-1,2-dioxetane, which has an activation energy of 35 kcal/mol compared to approximately 23-26 kcal/mol for simple alkyl derivatives. arkat-usa.orgbgsu.edu Theoretical calculations have correlated this increased stability with the length of the C-C bond in the dioxetane ring; more stable, highly substituted dioxetanes tend to have longer C-C bonds, which favors a more concerted decomposition pathway. arkat-usa.org

| 1,2-Dioxetane Derivative | Ea (kcal/mol) | log A | ΔS‡ (e.u.) | Reference |

|---|---|---|---|---|

| 3,3,4-Trimethyl-1,2-dioxetane | 23.5 ± 0.5 | - | -5 ± 2 | researchgate.netcdnsciencepub.com |

| Tetramethyl-1,2-dioxetane | 25.8 ± 0.5 | - | -2 ± 2 | researchgate.netcdnsciencepub.com |

| 3,3-Diethyl-1,2-dioxetane | ~24.5 | - | - | acs.org |

| 3,4-Dimethyl-3,4-di-n-butyl-1,2-dioxetane | 25.7 | 12.8 | - | lookchem.com |

| Tetraethyl-1,2-dioxetane | 30.8 | 15.2 | - | lookchem.com |

| Adamantylideneadamantane-1,2-dioxetane | 35 | - | - | bgsu.edu |

Electronic Effects of Aromatic and Heteroatomic Substituents

While steric effects are dominant for simple alkyl substituents, electronic effects become paramount when aromatic or heteroatomic groups are attached to the dioxetane ring. The decomposition mechanism can shift away from the typical biradical pathway. dtic.mil Phenyl substitution, for instance, has been shown to have little effect on the activation energy compared to alkyl groups, suggesting the biradical mechanism is maintained. acs.orgacs.org

However, the introduction of substituents capable of acting as electron donors dramatically alters the decomposition process. bgsu.edu Dioxetanes bearing easily oxidized groups, such as an aminoaryl moiety, decompose via a mechanism of chemically initiated electron exchange luminescence (CIEEL). dtic.milbgsu.edu In this pathway, an intramolecular electron transfer from the donor substituent to the antibonding σ* orbital of the O-O bond occurs, leading to the facile cleavage of the peroxide bond and the formation of a charge-separated intermediate. This process significantly lowers the decomposition barrier and enhances the yield of singlet excited states. bgsu.edu

Conversely, electron-withdrawing groups (EWGs) can also influence the decomposition, particularly in triggerable dioxetane systems. For example, EWGs attached to a spiro-fused ring system can accelerate chemiexcitation by stabilizing the radical anion intermediate formed during electron transfer, thereby lowering the activation barrier. wiley.com Studies on dioxetanes with a 4-(benzothiazol-2-yl)-3-hydroxyphenyl group have shown that the charge-transfer-induced decomposition is more sensitive to the polar nature of other substituents on the molecule than the purely thermal decomposition is. nih.gov

Analysis of Butyl and Methyl Substituent Contributions in 3-Butyl-3-methyl-1,2-Dioxetane

In this compound, the thermal decomposition kinetics are governed by the combined steric contributions of the methyl and n-butyl groups. Based on systematic studies of related compounds, the decomposition is expected to proceed through the stepwise biradical mechanism typical for simple alkyl-substituted dioxetanes. acs.orgresearchgate.net

The primary contributor to the thermal stability of this class of geminally disubstituted dioxetanes is the presence of two alkyl groups, which is a significant stabilizing factor compared to mono- or unsubstituted dioxetanes. Theoretical and experimental data show that 3,3-dimethyl-1,2-dioxetane is substantially more stable than the parent 1,2-dioxetane. arkat-usa.org

When one methyl group is replaced by a linear n-butyl group, as in this compound, the effect on the activation energy for thermolysis is minimal. acs.orgarkat-usa.org The n-butyl group, being unbranched, does not introduce significant additional steric strain into the transition state for O-O bond cleavage compared to an ethyl or n-propyl group. Research on a series of 3-methyl-3-alkyl-1,2-dioxetanes, where the alkyl group was varied (ethyl, n-propyl, isopropyl, t-butyl), demonstrated that the activation energies for the linear alkyl chains were nearly identical, while they increased for the branched chains. acs.orgresearchgate.net Specifically, the free energy of activation for 3-methyl-3-n-butyl-1,2-dioxetane is reported to be approximately 100 kJ mol⁻¹ (or ~23.9 kcal/mol), a value very close to that of 3,3-dimethyl-1,2-dioxetane. arkat-usa.org

Therefore, the methyl group provides a foundational level of steric bulk that stabilizes the molecule, while the unbranched nature of the n-butyl group means its contribution to further steric hindrance is negligible. The decomposition kinetics are thus very similar to those of other 3-methyl-3-(linear alkyl)-1,2-dioxetanes, confirming that steric hindrance from branching at the α- or β-carbon of the substituent is the key factor for significantly increasing the thermal stability in this class of compounds. acs.org

| Alkyl Group | Compound | Ea (kcal/mol) | log A |

|---|---|---|---|

| Ethyl | 3-Methyl-3-ethyl-1,2-dioxetane | 24.5 | 13.1 |

| n-Propyl | 3-Methyl-3-n-propyl-1,2-dioxetane | 24.6 | 13.1 |

| iso-Propyl | 3-Methyl-3-isopropyl-1,2-dioxetane | 25.0 | 13.1 |

| tert-Butyl | 3-Methyl-3-tert-butyl-1,2-dioxetane | 26.2 | 13.7 |

Chemiluminescence Phenomena in 1,2 Dioxetanes

Principles of Chemiluminescence in 1,2-Dioxetane (B1211799) Systems

The fundamental principle behind the chemiluminescence of 1,2-dioxetanes is the thermal decomposition of the strained four-membered ring. cdnsciencepub.comcdnsciencepub.com This decomposition process is highly exothermic due to the release of ring strain and the formation of stable carbonyl compounds. The energy released is sufficient to promote one of the resulting carbonyl products to an electronically excited state, which can then relax to the ground state through the emission of light.

Mechanisms of Energy Release and Excited State Carbonyl Product Generation

The thermal decomposition of 1,2-dioxetanes is a unimolecular reaction that proceeds through the cleavage of the weak oxygen-oxygen (O-O) bond, followed by the cleavage of the carbon-carbon (C-C) bond. cdnsciencepub.comresearchgate.net This process can be described by two primary mechanistic models: a concerted pericyclic reaction and a stepwise diradical mechanism. biosynth.com

The stepwise diradical mechanism is the more widely accepted model. It proposes that the initial, rate-determining step is the homolytic cleavage of the O-O bond to form a 1,4-dioxy biradical intermediate. scholarsresearchlibrary.comdtic.mil This biradical is short-lived and rapidly cleaves the C-C bond to yield the two carbonyl products. researchgate.netscholarsresearchlibrary.com The energy released during this fragmentation is partitioned between the two carbonyl molecules, with one being formed in its ground electronic state and the other in an excited state. nih.gov Theoretical calculations support the biradical mechanism, indicating that after the initial O-O bond cleavage, the system enters a region where singlet and triplet energy surfaces are nearly degenerate, allowing for transitions to both excited singlet and triplet states of the carbonyl products. researchgate.netrsc.org

The efficiency of excited state production is a critical aspect of dioxetane chemiluminescence. While the thermochemistry allows for the formation of one excited carbonyl molecule per dioxetane molecule (100% efficiency), the observed quantum yields of excited states, particularly triplet states, can range from a fraction of a percent to as high as 60% for some substituted dioxetanes. dtic.mil In the case of unsymmetrically substituted dioxetanes, such as 3-butyl-3-methyl-1,2-dioxetane, the decomposition is expected to preferentially form the excited state of the carbonyl product with the lower singlet or triplet energy. researchgate.net

Dynamics of Spin Inversion and Triplet Excited State Pathways

A significant feature of the unimolecular decomposition of simple 1,2-dioxetanes is the preferential formation of triplet excited carbonyl compounds over singlet excited states. researchgate.netnih.gov The ratio of triplet to singlet excited state formation (ΦT/ΦS) can be as high as 300 for some derivatives. rsc.org This predominance of triplet states is a key factor in the relatively low light emission efficiency of many simple dioxetanes, as phosphorescence from triplet states is often much weaker than fluorescence from singlet states. biosynth.comresearchgate.net

The formation of triplet states is facilitated by the biradical nature of the decomposition intermediate. The initially formed singlet biradical can undergo intersystem crossing to the triplet state. scholarsresearchlibrary.com Theoretical studies have shown that the potential energy surfaces for the ground state (S0), first singlet excited state (S1), and first triplet excited state (T1) become nearly degenerate in the biradical region, which allows for efficient population of the triplet state. researchgate.netrsc.org The favored production of triplet excited states over singlet excited states has been explained by the lower activation energy required for the C-C bond cleavage on the T1 potential energy surface compared to the S1 surface. arxiv.org

The dynamics of this process have been investigated using non-adiabatic molecular dynamics simulations, which have highlighted the concept of an "entropic trap." nih.govnih.gov After the O-O bond breaks, the system can spend a significant amount of time in the biradical region before the C-C bond cleaves, allowing for multiple opportunities for intersystem crossing to the triplet manifold. researchgate.netnih.gov

Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanism in Dioxetanes

While the unimolecular thermal decomposition of simple dioxetanes is often inefficient in producing light, the introduction of specific substituents can dramatically enhance the chemiluminescence quantum yield through a mechanism known as Chemically Initiated Electron Exchange Luminescence (CIEEL). biosynth.comscholarsresearchlibrary.com This mechanism is particularly relevant for dioxetanes bearing an electron-rich group, such as a phenolate (B1203915). biosynth.comwiley.com

Intramolecular and Intermolecular Electron Transfer Pathways

The CIEEL mechanism involves an electron transfer step that initiates the decomposition of the dioxetane ring. This can occur via two main pathways:

Intermolecular CIEEL: An external activator molecule with a low oxidation potential donates an electron to the dioxetane. scholarsresearchlibrary.com This process is generally observed with 1,2-dioxetanones and the peroxyoxalate system, but it is typically inefficient for 1,2-dioxetanes themselves. nih.govrsc.org

Intramolecular CIEEL: An electron-donating group is covalently attached to the dioxetane ring. nih.govwiley.com The activation of this group, for instance, the deprotonation of a phenol (B47542) to a phenolate, triggers an intramolecular electron transfer to the peroxide bond. wiley.comrsc.org This intramolecular pathway is significantly more efficient than the intermolecular one for dioxetanes. nih.govresearchgate.net

In the context of a phenoxy-substituted dioxetane, the process begins with the formation of the phenolate ion. This species is a much better electron donor than the parent phenol. An intramolecular electron transfer from the phenolate to the O-O bond occurs, leading to its cleavage and the formation of a biradical anion intermediate. wiley.comrsc.org Subsequent C-C bond cleavage and back electron transfer (BET) generate the excited state of the carbonyl product (in this case, a benzoate (B1203000) ester) and the other carbonyl fragment. rsc.org

Significance of Phenolate-Dioxetane Biradical Intermediates

The formation of a phenolate-dioxetane biradical intermediate is a cornerstone of the intramolecular CIEEL mechanism. rsc.orgrsc.org This transient species is generated following the intramolecular electron transfer from the activated phenolate to the dioxetane's peroxide bond. The rate-determining step in the chemiexcitation of these systems is the O-O bond cleavage, which is coupled with this electron transfer to form the biradical. nih.govwiley.comacs.org

The stability and reactivity of this biradical intermediate are crucial for the efficiency of the light-emitting process. The subsequent steps, including the C-C bond cleavage and the intramolecular back electron transfer, lead to the formation of the excited state emitter. rsc.org The entire process, from the initial electron transfer to the final light emission, is thought to occur within a solvent cage. mdpi.com

Solvent Effects on Chemiluminescence Emission and Yield

The solvent environment plays a critical role in the chemiluminescence of dioxetanes, influencing both the rate of decomposition and the quantum yield of light emission. In the context of the CIEEL mechanism, solvent polarity and viscosity are particularly important factors.

Studies on phenoxy-substituted dioxetanes have shown that while light emission is highly efficient in polar organic solvents, the presence of water can lead to significant quenching of the excited state. nih.gov However, the introduction of electron-withdrawing groups at the ortho position of the phenoxy substituent can mitigate this water-induced quenching and dramatically increase the light emission intensity in aqueous environments. rsc.orgnih.gov

Solvent viscosity also has a pronounced effect on the chemiluminescence quantum yield, a phenomenon often referred to as the solvent cage effect. nih.govnih.gov An increase in solvent viscosity has been observed to increase the chemiluminescence emission intensity in aqueous systems. rsc.org This is interpreted within the CIEEL framework as evidence that the key electron transfer and bond-cleavage steps occur within a solvent cage. mdpi.comnih.gov Higher viscosity restricts the diffusion of the radical ion pair out of the solvent cage, thereby favoring the intramolecular back electron transfer that leads to the formation of the excited state and subsequent light emission. nih.govnih.gov The dependence of the quantum yield on solvent viscosity provides strong support for the intramolecular nature of the CIEEL process in these systems. nih.govnih.gov

Alternative and Emerging Chemiluminescence Mechanisms (e.g., CTIL, GR-CTIL)

While the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism is widely accepted to explain the light-emitting decomposition of many 1,2-dioxetanes, particularly those activated by an electron-rich trigger, alternative mechanisms have been proposed to account for observations in different systems. acs.orgbiosynth.com These models, primarily developed through computational and theoretical studies, provide a more nuanced understanding of the charge transfer processes that precede light emission. biosynth.comoup.comoup.com

Charge-Transfer-Induced Luminescence (CTIL): The CTIL mechanism is proposed for systems where a full one-electron transfer, as required by CIEEL, may not occur. oup.comoup.comacs.orgnih.gov Instead, CTIL involves a partial charge transfer from an electron-donating group to the peroxide bond within the dioxetane ring. acs.orgacs.org This process is described as an asynchronous, two-stage pathway where the initial O–O bond cleavage creates a charge-transfer diradical species. acs.orgnih.gov This is immediately followed by the C–C bond scission and a simultaneous back charge transfer, leading to the formation of an excited-state product. acs.orgnih.gov Theoretical calculations suggest that this mechanism is operative in the decomposition of dioxetanones with a phenoxide anion substituent, where the endothermic charge transfer plays a crucial role in dramatically lowering the activation energy. acs.orgnih.gov The CTIL model is considered a borderline case that, depending on solvent polarity, can either proceed as a concerted process or transition into a full electron-transfer (CIEEL) pathway. acs.orgnih.gov

Gradually Reversible Charge-Transfer-Induced Luminescence (GR-CTIL): An extension of the CTIL concept, the GR-CTIL mechanism, has been proposed based on computational studies of complex bioluminescent systems like that of the firefly squid. acs.orgscispace.com In this model, the decomposition involves a gradual charge transfer and a subsequent, reversible back charge transfer. scispace.com This mechanism avoids the formation of a distinct radical ion pair characteristic of the CIEEL pathway. scispace.com The GR-CTIL model is particularly invoked for systems where the charge transfer is not a simple, single-step event but rather a more fluid process along the reaction coordinate. acs.orgscispace.com Theoretical studies on the decomposition of anionic Cypridina dioxetanone, for example, suggest a GRCTIL mechanism due to the gradual nature of the charge and back-charge transfer involved in generating the excited product. scispace.com

These alternative mechanisms highlight that the electronic processes in dioxetane chemiluminescence exist on a spectrum, from partial charge transfer to complete electron exchange, influenced by the specific molecular structure and its environment. acs.orgacs.org

Modulation of Chemiluminescence Quantum Yields and Emission Characteristics

The efficiency and color of light emitted from 1,2-dioxetane decomposition are not fixed properties but can be significantly altered through strategic chemical modifications and changes in reaction conditions. The chemiluminescence quantum yield (ΦCL), which is the fraction of reacting molecules that produce a photon, and the emission wavelength (λem) are highly dependent on the dioxetane's molecular structure and the surrounding environment. acs.orgacs.org

The nature of the substituent groups attached to the four-membered dioxetane ring has a profound effect on the stability of the molecule and the characteristics of the light it produces upon decomposition. nih.govthieme-connect.de

Steric Effects: Bulky substituents, such as adamantyl or tert-butyl groups, are crucial for stabilizing the 1,2-dioxetane ring. biosynth.comnih.gov This stabilization hinders premature thermal decomposition, which tends to favor the formation of non-emissive triplet states, and allows triggered mechanisms like CIEEL, which produce the desired singlet excited states, to dominate. acs.orgnih.gov For instance, spiroadamantane-substituted dioxetanes are well-known for their enhanced stability and are commonly used in commercial assays. nih.gov Conversely, introducing ring strain through spiro-fused cyclobutyl groups can dramatically accelerate the rate of chemiexcitation. escholarship.orgacs.org

Electronic Effects: The electronic properties of substituents, particularly on an attached aryl ring in triggerable dioxetanes, are key to modulating both quantum yield and emission wavelength.

Quantum Yield: The introduction of electron-withdrawing groups (EWGs), such as acrylate (B77674) or acrylonitrile, at the ortho position of a phenoxy-dioxetane can dramatically increase the chemiluminescence quantum yield in aqueous media. acs.orgrsc.org This effect is attributed to the prevention of water-mediated quenching of the excited intermediate, leading to a several-thousand-fold increase in light emission intensity compared to unsubstituted analogues. acs.orgrsc.org

Emission Wavelength: The emission wavelength is determined by the energy gap of the emitting species, which is the excited carbonyl fragment (often a benzoate ester) produced after the dioxetane cleaves. rsc.org By altering the substituents on this fragment, the emission color can be tuned. The light-emission wavelength of a phenoxy-dioxetane can be accurately predicted by measuring the fluorescence emission of its corresponding benzoate derivative. rsc.org A library of benzoates with various EWGs has been used to create a palette of dioxetane luminophores with emissions ranging from blue to near-infrared. rsc.org

The following table summarizes the general effects of different substituent types on the chemiluminescent properties of 1,2-dioxetanes.

| Substituent Type | General Effect on Dioxetane Ring | Impact on Quantum Yield (ΦCL) | Impact on Emission Wavelength (λem) | Example Substituents |

| Bulky Alkyl Groups | Increase thermal stability, hinder non-emissive pathways. nih.gov | Generally enables higher yields by favoring triggered mechanisms over thermal decomposition. acs.org | Primarily determined by the electronic nature of the carbonyl fragments formed. rsc.org | Adamantyl, tert-Butyl, Isopropyl nih.gov |

| Strained Rings | Decrease stability, accelerate chemiexcitation rate. escholarship.orgacs.org | Can increase brightness (photons/time) but may reduce overall ΦCL if decomposition is too rapid. escholarship.org | Determined by the final excited emitter. rsc.org | Spiro-fused cyclobutane (B1203170) escholarship.org |

| Electron-Withdrawing Groups (EWGs) | On a triggering phenoxy group, can increase the rate of phenolate formation. acs.org | Can dramatically increase ΦCL in aqueous solutions by preventing quenching. acs.orgrsc.org | Can be used to tune λem across the visible spectrum. rsc.org | Acrylate, Acrylonitrile, Chloro acs.orgnih.gov |

| Electron-Donating Groups (EDGs) | On a triggering phenoxy group, facilitates the initial electron donation to the dioxetane. acs.org | Essential for efficient CIEEL/CTIL mechanisms. acs.org | Shifts emission to longer wavelengths (red-shift). | Alkoxy, Amino groups |

Temperature is a critical factor that governs the rate of 1,2-dioxetane decomposition and, consequently, its chemiluminescence. The thermal decomposition is a unimolecular reaction whose kinetics can be described by activation parameters, such as the activation energy (Ea) and the enthalpy of activation (ΔH‡). worldscientific.comakjournals.com These parameters are typically determined by monitoring the chemiluminescence decay at various temperatures. worldscientific.comrsc.org

Higher temperatures increase the rate of decomposition, leading to a more intense but shorter-lived light emission. worldscientific.com Studies using Differential Scanning Calorimetry (DSC) have been employed to obtain reliable kinetic data over a wider temperature range than isothermal methods. worldscientific.comakjournals.com

The table below presents activation energy data for the decomposition of several alkyl-substituted 1,2-dioxetanes, illustrating the influence of substituent structure on thermal stability.

| 1,2-Dioxetane Derivative | Activation Energy (Ea) / Free Activation Energy (ΔG‡) | Method/Solvent | Reference |

| 3,3,4-Trimethyl-1,2-dioxetane | Ea = 27.7 kcal/mol | Toluene | researchgate.net |

| 3,3-Dimethyl-1,2-dioxetane | ΔG‡ ≈ 100 kJ/mol (23.9 kcal/mol) | Not specified | arkat-usa.org |

| 3-Methyl-3-ethyl-1,2-dioxetane | ΔG‡ ≈ 100 kJ/mol (23.9 kcal/mol) | Not specified | arkat-usa.org |

| 3-Methyl-3-n-propyl-1,2-dioxetane | ΔG‡ ≈ 100 kJ/mol (23.9 kcal/mol) | Not specified | arkat-usa.org |

| 3-Methyl-3-n-butyl-1,2-dioxetane | ΔG‡ ≈ 100 kJ/mol (23.9 kcal/mol) | Not specified | arkat-usa.org |

| 3-Methyl-3-i-propyl-1,2-dioxetane | ΔG‡ ≈ 102 kJ/mol (24.4 kcal/mol) | Not specified | arkat-usa.org |

While direct, extensive experimental data for this compound is limited, its chemiluminescent properties can be reliably anticipated by applying the structure-activity relationships derived from studies of analogous alkyl-substituted dioxetanes.

Thermal Stability and Activation Energy: The substituents on this compound are a methyl group and a straight-chain butyl group. Theoretical and experimental studies on a series of 3-methyl-3-alkyl-1,2-dioxetanes have shown that the length of the n-alkyl chain has a negligible effect on the free activation energy of decomposition. arkat-usa.org Specifically, 3-methyl-3-n-butyl-1,2-dioxetane was reported to have a free activation energy of approximately 100 kJ/mol (23.9 kcal/mol), a value identical to that of the dimethyl, methyl-ethyl, and methyl-propyl analogues. arkat-usa.org This indicates that the n-butyl group does not introduce significant steric strain compared to smaller alkyl groups. Therefore, this compound is expected to have thermal stability comparable to other simple trialkyl-substituted dioxetanes like the well-studied 3,3,4-trimethyl-1,2-dioxetane. researchgate.netarkat-usa.org

Chemiluminescence Quantum Yield and Efficiency: The direct, uncatalyzed thermolysis of simple alkyl-substituted 1,2-dioxetanes is generally an inefficient source of light, with total quantum yields (singlet + triplet excited states) being quite low. researchgate.net For example, an alkenyl-substituted dioxetane, which is structurally similar to an alkyl-substituted one, was shown to be an inefficient chemical source of electronic excitation. researchgate.net The decomposition heavily favors the formation of triplet excited states over the light-emitting singlet states. nih.gov Based on these precedents, the direct thermal decomposition of this compound is anticipated to have a low singlet chemiluminescence quantum yield (ΦS), likely well below 0.1%. nih.gov

Emission Characteristics: Upon thermal decomposition, this compound will cleave its C-C and O-O bonds to form two carbonyl compounds: acetone (B3395972) (from the C3 position bearing the methyl and butyl groups, assuming cleavage of the butyl group) and pentanal. A more likely fragmentation pathway, however, is the cleavage of the ring bonds to yield two distinct ketones: acetone and 2-hexanone (B1666271) (methyl butyl ketone). The direct chemiluminescence spectrum would be a composite of the fluorescence spectra of these resulting carbonyl compounds in their excited singlet states. The emission would likely be a broad, unstructured band in the blue region of the spectrum, with a maximum around 420-430 nm, typical for the fluorescence of simple aliphatic ketones. researchgate.net

The anticipated properties are summarized in the table below.

| Property | Anticipated Value / Characteristic | Rationale |

| Thermal Stability | Moderate; comparable to other trialkyl-1,2-dioxetanes. | The n-butyl group does not significantly alter the activation energy compared to smaller alkyl groups. arkat-usa.org |

| Activation Energy (ΔG‡) | ~100 kJ/mol (~23.9 kcal/mol) | Based on direct analogy with 3-methyl-3-n-butyl-1,2-dioxetane. arkat-usa.org |

| Chemiluminescence Mechanism | Direct thermal decomposition via a biradical intermediate. acs.org | This is the standard mechanism for simple, non-triggered dioxetanes. acs.org |

| Singlet Quantum Yield (ΦS) | Low (< 0.1%) | Simple alkyl-substituted dioxetanes are known to be inefficient light emitters via direct thermolysis. nih.govresearchgate.net |

| Decomposition Products | Acetone and 2-Hexanone | Resulting from the cleavage of the C3-C4 and O-O bonds of the ring. |

| Emission Spectrum | Broad, unstructured emission in the blue region. | Expected to match the fluorescence of the resulting excited aliphatic ketone fragments. researchgate.net |

| Emission Maximum (λmax) | ~420 - 430 nm | Typical for the fluorescence of simple ketones like acetone. researchgate.net |

Theoretical and Computational Studies of 1,2 Dioxetane Reactivity

High-Level Ab Initio and Multiconfigurational Quantum Chemical Approaches

The thermal decomposition of 1,2-dioxetanes involves a complex interplay of electronic states, including the ground state (S₀) and low-lying excited singlet (S₁) and triplet (T₁) states. This complexity necessitates the use of sophisticated quantum chemical methods that can accurately describe the multireference character of the wavefunction, especially in regions of the potential energy surface where bonds are breaking and electronic states are close in energy.

Application of CASSCF and CASPT2 Methodologies

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for studying reactions involving significant changes in electronic structure. acs.org For 1,2-dioxetanes, the active space typically includes the σ and σ* orbitals of the O-O and C-C bonds, as well as the lone pair orbitals on the oxygen atoms. This choice of active space allows for a balanced description of the bond-breaking processes and the formation of the resulting carbonyl products.

Following a CASSCF calculation, the dynamic electron correlation, which is not fully captured by the CASSCF method, is often accounted for using second-order perturbation theory, leading to the CASPT2 method. acs.org The combination of CASSCF and CASPT2 has proven to be highly effective in providing a quantitative description of the reaction pathways and energy barriers for the decomposition of 1,2-dioxetanes. acs.org These methods have been instrumental in elucidating the stepwise mechanism involving the initial cleavage of the weak O-O bond to form a biradical intermediate, followed by the cleavage of the C-C bond. acs.org

Basis Set Selection and its Impact on Computational Accuracy

The choice of the basis set is a critical factor in obtaining accurate results from quantum chemical calculations. For systems like 1,2-dioxetanes, it is essential to use basis sets that are flexible enough to describe the changes in electronic distribution during the reaction. Generally, polarized and diffuse functions are necessary. Polarized functions (e.g., d-functions on heavy atoms and p-functions on hydrogen) allow for the description of the distortion of atomic orbitals in the molecular environment, while diffuse functions are important for describing weakly bound electrons and excited states.

Studies on the parent 1,2-dioxetane (B1211799) have shown that basis sets of at least double-zeta quality with polarization (e.g., 6-31G(d)) are required to obtain qualitatively correct geometries and relative energies. For more quantitative predictions of activation energies and reaction enthalpies, larger basis sets, such as triple-zeta with polarization and diffuse functions (e.g., 6-311+G(d,p)), are often employed. The selection of an appropriate basis set represents a balance between computational cost and desired accuracy.

Density Functional Theory (DFT) Applications in Dioxetane Studies

Density Functional Theory (DFT) offers a computationally less expensive alternative to high-level ab initio methods for studying the reactivity of larger molecules. Various functionals, such as B3LYP, have been used to investigate the decomposition of 1,2-dioxetanes. While DFT methods can provide valuable insights into the geometries and vibrational frequencies of the ground state and transition states, they can sometimes struggle to accurately describe the multireference character of the biradical intermediates and the near-degeneracy of electronic states involved in the chemiluminescence process. acs.org

For substituted dioxetanes like 3-Butyl-3-methyl-1,2-dioxetane, DFT can be a useful tool for exploring the initial steps of the reaction on the ground state potential energy surface. However, for a detailed understanding of the excited state pathways leading to chemiluminescence, multireference methods like CASSCF/CASPT2 are generally more reliable. acs.org

Elucidation of Potential Energy Surfaces (PES) and Reaction Coordinate Pathways

The decomposition of 1,2-dioxetanes can be visualized as a journey across a complex potential energy surface (PES) that connects the reactant to the final products. Computational methods are essential for mapping out these surfaces and identifying the key features that govern the reaction dynamics, such as minima (reactants, intermediates, and products) and saddle points (transition states).

Characterization of Ground State (S₀) Decomposition Pathways

Experimental data for the closely related 3-methyl-3-(1-butyl)-1,2-dioxetane provides valuable insight into the energetics of this process. researchgate.net

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 24.4 kcal/mol |

| Log A | 13.0 |

| Rate Constant (k) at 60°C | 9.6 × 10⁻⁴ s⁻¹ |

| Compound | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| 3-methyl-3-ethyl-1,2-dioxetane | 24.5 | - | - |

| 3-methyl-3-(1-propyl)-1,2-dioxetane | 24.6 | - | - |

| 3-methyl-3-(2-propyl)-1,2-dioxetane | 25.0 | - | - |

| 3-methyl-3-tert-butyl-1,2-dioxetane | 25.8 | - | - |

The second step on the ground state PES is the cleavage of the C-C bond of the biradical, leading to the formation of two carbonyl compounds in their electronic ground states. In the case of this compound, this would yield butan-2-one and formaldehyde.

Exploration of Excited State (S₁ and T₁) Decomposition Pathways

The generation of electronically excited products, which is the origin of chemiluminescence, occurs through pathways on the excited state potential energy surfaces. After the initial O-O bond cleavage, the biradical intermediate can undergo intersystem crossing to the triplet (T₁) state or be promoted to the singlet (S₁) excited state. acs.org

Computational studies on the parent 1,2-dioxetane have shown that the T₁ and S₁ surfaces are close in energy to the S₀ surface in the biradical region, facilitating these transitions. acs.org The subsequent C-C bond cleavage on the excited state surfaces leads to the formation of one of the carbonyl products in an excited state. The relative yields of singlet and triplet excited products are determined by the complex dynamics on these coupled potential energy surfaces. For many simple alkyl-substituted dioxetanes, the formation of triplet excited states is often favored. researchgate.net

Investigation of Conical Intersections and Non-Adiabatic Dynamics

The thermal decomposition of 1,2-dioxetanes, leading to the phenomenon of chemiluminescence, is fundamentally governed by non-adiabatic processes. rsc.org These processes involve transitions between different electronic states, specifically from the ground state (S₀) to an excited singlet (S₁) or triplet (T₁) state. Such transitions are facilitated by the presence of conical intersections (CIs), which are points or seams of degeneracy between electronic potential energy surfaces. researchgate.net In essence, CIs provide a pathway for the molecule, once thermally activated on the ground state, to cross over to an excited state, ultimately leading to the emission of light from the resulting carbonyl products. rsc.org The study of these intersections and the subsequent molecular dynamics is crucial for understanding the efficiency of light production.

Dynamic Effects on Chemiexcitation Yields

Dynamic effects, which relate to how the molecule navigates the potential energy surfaces over time, are considered to be of greater importance in determining the ultimate chemiexcitation yield. rsc.orgchemrxiv.org A key concept in describing the dynamics of 1,2-dioxetane decomposition is the "entropic trap". acs.orgu-strasbg.fr This phenomenon occurs after the initial, rate-limiting O-O bond cleavage, which leads to a biradical intermediate. researchgate.net In this biradical region of the potential energy surface, several singlet and triplet electronic states become nearly degenerate in energy. researchgate.netacs.org

The molecule can be temporarily "trapped" in this complex electronic manifold, which delays the subsequent C-C bond cleavage and dissociation into two carbonyl fragments. acs.org This trapping is not a physical barrier but a consequence of the molecule's energy being distributed among various degrees of freedom, which can lead to frustrated dissociation attempts. acs.org Theoretical models propose that the longer the molecule resides within this entropic trap, the greater the probability of a non-adiabatic transition to an excited state. u-strasbg.fr The number of substituents on the dioxetane ring directly influences the duration of this trapping. An increase in the number of substituents, such as the butyl and methyl groups, increases the molecule's degrees of freedom, thereby extending the time spent in the entropic trap and enhancing the yield of excited state products. acs.org

Computational Assessment of Substituent Effects on Dioxetane Reactivity and Photophysics

Computational chemistry provides powerful tools to assess how structural modifications, such as the addition of alkyl substituents, influence the reactivity and photophysical properties of 1,2-dioxetanes. By modeling the decomposition pathways and electronic structures, researchers can predict and rationalize the effects of substituents like butyl and methyl groups on activation barriers and chemiluminescence efficiencies.

Computational Modeling of Alkyl Chain Influence (Butyl and Methyl) on Electronic Transitions and Activation Barriers

For a series of 3-alkyl-3-methyl-1,2-dioxetanes, activation parameters have been determined experimentally. researchgate.net These findings provide a clear picture of the influence of the alkyl chain's size and structure. As shown in the table below, linear alkyl chains such as ethyl, propyl, and butyl have a minimal impact on the activation energy, with values remaining relatively constant. researchgate.net However, introducing branched, sterically bulkier groups like isopropyl and tert-butyl leads to a noticeable increase in the activation energy. researchgate.net This suggests that steric hindrance at the transition state of the O-O bond cleavage plays a significant role in the stability of the dioxetane.

| 3-Alkyl Substituent | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (log A) | Decomposition Rate at 60°C (k, s⁻¹) |

|---|---|---|---|

| Ethyl | 24.5 | 13.1 | 1.0 × 10⁻³ |

| n-Propyl | 24.6 | 13.1 | 1.0 × 10⁻³ |

| n-Butyl | 24.4 | 13.0 | 9.6 × 10⁻⁴ |

| Isopropyl | 25.0 | 13.2 | 5.8 × 10⁻⁴ |

| tert-Butyl | 25.8 | 13.3 | 2.6 × 10⁻⁴ |

Table 1. Activation parameters for the thermal decomposition of various 3-alkyl-3-methyl-1,2-dioxetanes. Data sourced from reference researchgate.net.

Theoretical Prediction of Chemiluminescent Efficiencies and Decomposition Rates

Theoretical models provide a framework for predicting how substituents affect chemiluminescence yields. These models are in strong agreement with experimental observations that show an increase in both singlet and triplet excited state products as more substituents are added to the parent 1,2-dioxetane ring. researchgate.netacs.org The primary mechanism rationalizing this trend is the aforementioned entropic trap. u-strasbg.fr Computational simulations support the hypothesis that increasing the number of vibrational degrees of freedom by adding alkyl groups prolongs the lifetime of the key biradical intermediate, thus enhancing the probability of a successful transition to an excited state before decomposition to ground-state products occurs. acs.org

The rate of decomposition is directly linked to the activation barrier. For this compound, the activation energy of 24.4 kcal/mol is nearly identical to that of its ethyl and propyl analogs, resulting in a very similar decomposition rate. researchgate.net This indicates that the length of a linear alkyl chain has little effect on the stability of the dioxetane ring. In contrast, the increased activation energy for the tert-butyl substituted dioxetane (25.8 kcal/mol) corresponds to a significantly slower decomposition rate. researchgate.net These results demonstrate that while linear alkyl chains like butyl primarily influence the dynamics within the entropic trap to boost chemiluminescence efficiency, bulkier branched substituents also introduce a significant steric effect that increases the initial energy barrier for decomposition.

Advanced Research Directions and Applications in 1,2 Dioxetane Science

Dioxetanes as Mechanistic Probes in Chemical Biology and Sensing

The unique ability of 1,2-dioxetanes to produce light through chemical reactions without an external light source makes them powerful probes for elucidating complex biological and chemical processes.

The core of dioxetane chemistry lies in its strained four-membered ring containing a weak peroxide bond. dtic.mil The thermal decomposition of 1,2-dioxetanes is a highly exothermic process that releases enough energy to generate one of the resulting carbonyl fragments in an electronically excited state. researchgate.net For simple alkyl-substituted dioxetanes, such as 3,3,4-trimethyl-1,2-dioxetane, thermolysis proceeds through a stepwise diradical mechanism. mdpi.com This process, while foundational, typically results in low chemiluminescence quantum yields because it predominantly forms the lower-energy triplet excited state. mdpi.comgoogle.com

The decomposition cleaves the dioxetane ring into two carbonyl compounds. dtic.milcdnsciencepub.com This reaction is the basis for their chemiluminescence, as the electronically excited carbonyl product emits a photon upon returning to its ground state. google.com The formation of these high-energy intermediates is a key event, and studying their behavior has provided significant insight into peroxide chemistry. researchgate.netnih.gov For instance, the thermolysis of 3,3,4-trimethyl-1,2-dioxetane, an analogue of 3-butyl-3-methyl-1,2-dioxetane, yields acetone (B3395972) and acetaldehyde. mdpi.comcdnsciencepub.com Research into the activation parameters for various dioxetanes has been crucial for understanding their stability and decomposition kinetics.

| Dioxetane Derivative | Activation Energy (Ea, kcal/mol) | Entropy of Activation (ΔS‡, e.u.) |

| Trimethyl-1,2-dioxetane | 23.5 ± 0.5 | -5 ± 2 |

| Tetramethyl-1,2-dioxetane | 25.8 ± 0.5 | -2 ± 2 |

| 3,4-Dimethyl-3,4-butano-1,2-dioxetane | 25.7 ± 0.7 | 2 ± 2 |

| 3,4:3,4-Dibutano-1,2-dioxetane | 22.7 ± 0.9 | -3 ± 3 |

| This table presents activation parameters for the thermolysis of several alkyl-substituted 1,2-dioxetanes, illustrating the influence of substitution on decomposition kinetics. Data sourced from cdnsciencepub.comresearchgate.net. |

The low light output of simple dioxetanes led researchers to develop highly efficient, triggerable systems for practical sensing applications. researchgate.netmdpi.com The key innovation was the development of dioxetanes that operate via the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. researchgate.netbilkent.edu.tr These molecules are designed with a protected electron-donating group, often a substituted phenoxy moiety. mdpi.comacs.org The dioxetane remains stable and non-luminescent until a specific analyte or enzyme removes the protecting "trigger" group. researchgate.netmdpi.com

This removal creates an unstable phenoxide-substituted dioxetane intermediate. google.comacs.org An intramolecular electron transfer from the electron-rich phenoxide to the peroxide bond then occurs, initiating a rapid decomposition that efficiently generates a singlet excited state, resulting in a bright flash of light. researchgate.netbilkent.edu.trwiley.com This principle is the foundation for numerous bioassays. acs.org For example, a dioxetane with a phosphate (B84403) trigger can detect the activity of alkaline phosphatase, while a galactoside-linked dioxetane can probe for the enzyme β-galactosidase. escholarship.orgacs.org This "trap-and-trigger" strategy allows for the highly sensitive and selective detection of a wide range of chemical and biological species, from enzymes to reactive oxygen species like hydrogen peroxide. bilkent.edu.tracs.org The sensitivity of these probes has been further enhanced by structural modifications that accelerate the rate of chemiexcitation, leading to more intense, flash-type emissions. escholarship.orgnih.govacs.orgchemrxiv.org

Exploration of 1,2-Dioxetanes in Advanced Materials Science

The unique photophysical properties of 1,2-dioxetanes are being explored for applications beyond the solution phase, including the creation of novel light-emitting materials.

"Soft crystals" are flexible crystalline materials that can respond to external stimuli. oapen.org Research has extended to incorporating chemiluminescent systems into these ordered structures. Studies on crystalline dioxetane derivatives have shown that the solid-state environment can significantly influence the chemiluminescent reaction. oapen.org For example, the reaction kinetics of dioxetane decomposition in a crystal can differ from its behavior in solution. The crystal structure itself can be determinative of the chemiluminescent properties. oapen.org This research area explores how the ordered arrangement of molecules in a crystal lattice affects the efficiency of light emission and the reaction pathway, opening possibilities for developing new stimuli-responsive, light-emitting materials. oapen.org

The high efficiency of triggered 1,2-dioxetanes makes them ideal candidates for use as molecular labels in bioanalytical assays. mdpi.com The design of these labels incorporates three key features: (i) the 1,2-dioxetane (B1211799) ring as the high-energy source, (ii) a bulky, stabilizing group, such as a spiro-fused adamantyl or cyclobutyl group, to confer thermal stability and prevent premature decomposition, and (iii) a chemically or enzymatically labile trigger group that can be selectively removed to initiate light emission. researchgate.netmdpi.comescholarship.org

These chemiluminescent labels can be conjugated to antibodies, DNA probes, or other biomolecules. google.comgoogle.com In applications like enzyme-linked immunosorbent assays (ELISAs) or nucleic acid detection, the label is brought into proximity with a triggering enzyme. The subsequent enzymatic reaction uncages the dioxetane, producing a light signal that can be quantified to determine the concentration of the target analyte with exceptionally high sensitivity. acs.orgnih.gov

Mechanisms of Energy Transfer in Dioxetane-Mediated Systems

The generation of light from dioxetane decomposition is governed by precise energy transfer mechanisms. The decomposition of a 1,2-dioxetane generates a high-energy carbonyl intermediate that can either emit light directly or transfer its energy to another molecule. mdpi.comnih.gov

In simple alkyl-substituted dioxetanes, direct luminescence occurs from the excited carbonyl product formed upon thermolysis. dtic.mil However, the most efficient systems rely on the intramolecular CIEEL pathway. researchgate.net In this mechanism, the triggering event leads to the formation of a dioxetane with an attached, electron-rich group (the activator). wiley.com A single electron is transferred from this activator to the O-O bond, causing it to cleave. This is followed by the cleavage of the C-C bond of the four-membered ring and a back-electron transfer that specifically creates the excited singlet state of the activator portion of the molecule, which then acts as the light emitter. bilkent.edu.trwiley.com This intramolecular energy transfer is highly efficient and allows for the tuning of the emission wavelength by modifying the chemical structure of the emitting moiety. mdpi.com In some systems, intermolecular energy transfer can also occur, where the excited state generated by the dioxetane decomposition transfers its energy to a separate fluorescent acceptor molecule, causing it to emit light. mdpi.comgoogle.com

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the structural parameters of 3-butyl-3-methyl-1,2-dioxetane?

- Methodological Answer : For unstable dioxetanes like this compound, X-ray diffraction remains the gold standard for structural determination but is often unavailable due to rapid decomposition. Researchers should combine spectroscopic techniques (e.g., NMR for substituent configuration, IR for peroxidic bond analysis) with computational validation. Semiempirical methods (e.g., PM3) and density functional theory (DFT) at the B3LYP/6-31G(d) level can predict bond distances and angles, though discrepancies in dihedral angles (e.g., peroxidic ring puckering) may arise .

Q. How do alkyl substituents influence the thermal stability of this compound?

- Methodological Answer : Bulky alkyl groups like butyl and methyl enhance stability through steric hindrance, which reduces ring puckering and restricts rotational freedom around the C-C bond. Trans isomers are generally more stable than cis due to reduced nonbonded repulsions. Stability trends can be quantified via thermolysis experiments measuring activation energy () and pre-exponential factors (log), as demonstrated in studies on analogous tetramethyl- and diphenyl-dioxetanes .

Advanced Research Questions

Q. What computational approaches are most reliable for predicting the geometry and decomposition pathways of this compound?

- Methodological Answer : The B3LYP/6-31G(d) method provides the most accurate geometry predictions, particularly for peroxidic bond lengths (d(O-O)) and dihedral angles, compared to semiempirical methods (AM1, PM3), which often fail to reproduce experimental puckering . For decomposition pathways, hybrid DFT combined with transition-state theory can model activation energies, though validation against experimental values (e.g., via Arrhenius plots) is critical .

Q. How can researchers resolve contradictions between theoretical predictions and experimental data regarding the stability of alkyl-substituted 1,2-dioxetanes?